Cas no 768-22-9 (Indene oxide)

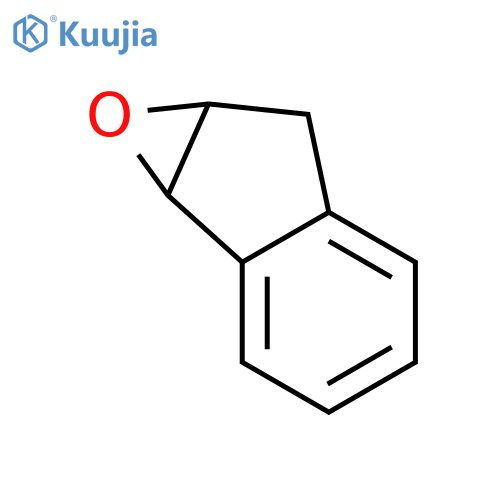

Indene oxide structure

商品名:Indene oxide

Indene oxide 化学的及び物理的性質

名前と識別子

-

- Indene oxide

- Indan epoxide

- Indonaphthene oxide

- 1,2-Epoxyindan

- 1,2-epoxyindane

- 1H-Indene,1,2-epoxy-2,3-dihydro

- 2,3-Dihydro-2,3-epoxy-1H-indene

- 2,3-epoxy-indane

- cis-1,2-epoxyindan

- Indan,2-epoxy-

- BDBM50286812

- Indan, epoxide

- F51253

- Indene-1,2-oxide

- SY272668

- Z278165226

- 1H-Indene, 1,2-epoxy-2,3-dihydro-

- AI3-05988

- 080U5Q5IYI

- 1,2-EPOXY-2,3-DIHYDROINDENE

- 1a,6a-dihydro-6H-indeno [1,2-b] oxirene

- SCHEMBL2696782

- 6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-

- CHEMBL170741

- Indene epoxide

- DTXSID30871806

- AS-81909

- 6,6a-Dihydro-1ah-indeno[1,2-b]oxirene #

- J313.589F

- 6,6a-Dihydro-1ah-indeno[1,2-b]oxirene

- AKOS000144797

- 1,2-Epoxy-2,3-dihydro-1-H indene

- UNII-080U5Q5IYI

- 6H-Indeno(1,2-b)oxirene, 1a,6a-dihydro-

- Q27236339

- NSC 31261

- 1H-Indene,2-epoxy-2,3-dihydro-

- NSC-31261

- 6,6a-Dihydro-1aH-1-oxa-cyclopropa[a]indene

- 6H-Indeno[1, 1a,6a-dihydro-

- NSC31261

- Indan, 1,2-epoxy-

- FT-0651134

- 6H-Indeno[1,2-b]oxirene, 1a,6a-dihydro-

- 1aH,6H,6aH-indeno[1,2-b]oxirene

- EN300-91179

- 768-22-9

- MFCD00046870

-

- MDL: MFCD00046870

- インチ: InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2

- InChIKey: UKGCFMYYDATGNN-UHFFFAOYSA-N

- ほほえんだ: C12OC1CC1C2=CC=CC=1

計算された属性

- せいみつぶんしりょう: 132.05800

- どういたいしつりょう: 132.057515

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.1255

- ゆうかいてん: 24.5°C

- ふってん: 184.08°C (rough estimate)

- フラッシュポイント: 226.9 °C at 760 mmHg

- 屈折率: 1.5610 (estimate)

- PSA: 12.53000

- LogP: 1.68260

Indene oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-91179-0.05g |

1aH,6H,6aH-indeno[1,2-b]oxirene |

768-22-9 | 95.0% | 0.05g |

$136.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D604012-5g |

Indene oxide |

768-22-9 | 98% | 5g |

$675 | 2023-05-16 | |

| Enamine | EN300-91179-0.1g |

1aH,6H,6aH-indeno[1,2-b]oxirene |

768-22-9 | 95.0% | 0.1g |

$203.0 | 2025-03-21 | |

| Aaron | AR005UTM-2.5g |

6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |

768-22-9 | 95% | 2.5g |

$2025.00 | 2023-12-14 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11746-10g |

6,6a-dihydro-1aH-indeno[1,2-b]oxirene |

768-22-9 | 95% | 10g |

$1100 | 2023-09-07 | |

| Aaron | AR005UTM-500mg |

6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |

768-22-9 | 95% | 500mg |

$822.00 | 2023-12-14 | |

| Aaron | AR005UTM-5g |

6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |

768-22-9 | 95% | 5g |

$2984.00 | 2023-12-14 | |

| 1PlusChem | 1P005ULA-250mg |

6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |

768-22-9 | 95% | 250mg |

$305.00 | 2024-04-21 | |

| 1PlusChem | 1P005ULA-1g |

6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |

768-22-9 | 95% | 1g |

$608.00 | 2024-04-21 | |

| Aaron | AR005UTM-10g |

6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |

768-22-9 | 95% | 10g |

$4413.00 | 2023-12-14 |

Indene oxide 関連文献

-

1. Cycloaddition of carbon dioxide to epoxides by highly active constrained aluminum chloride complexesNattiya Laiwattanapaisarn,Arnut Virachotikul,Khamphee Phomphrai Dalton Trans. 2021 50 11039

-

Amarajothi Dhakshinamoorthy,Maksym Opanasenko,Ji?í ?ejka,Hermenegildo Garcia Catal. Sci. Technol. 2013 3 2509

-

Jiewei Liu,Lianfen Chen,Hao Cui,Jianyong Zhang,Li Zhang,Cheng-Yong Su Chem. Soc. Rev. 2014 43 6011

-

Shyeni Paul,Yunqing Zhu,Charles Romain,Rachel Brooks,Prabhjot K. Saini,Charlotte K. Williams Chem. Commun. 2015 51 6459

-

Donald J. Darensbourg,Stephanie J. Wilson Green Chem. 2012 14 2665

768-22-9 (Indene oxide) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2279938-29-1(Alkyne-SS-COOH)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:768-22-9)Indene oxide

清らかである:99%/99%

はかる:1g/5g

価格 ($):372.0/1191.0